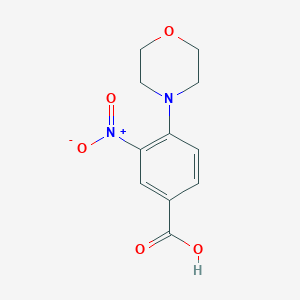

4-Morpholino-3-nitrobenzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-yl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c14-11(15)8-1-2-9(10(7-8)13(16)17)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREBONXEMNOUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392190 | |

| Record name | 4-(Morpholin-4-yl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26577-59-3 | |

| Record name | 4-(Morpholin-4-yl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Significance Within Substituted Benzoic Acids

Benzoic acids are a class of aromatic carboxylic acids defined by a benzene (B151609) ring attached to a carboxyl group (–COOH). fiveable.me The acidity and reactivity of these molecules can be significantly altered by the presence and position of substituents on the benzene ring. fiveable.melibretexts.org These substituents influence the electronic environment of the ring and the stability of the carboxylate anion formed upon deprotonation. fiveable.me

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.org EDGs, such as alkyl or hydroxyl groups, tend to decrease the acidity of benzoic acids because they destabilize the conjugate base. fiveable.me Conversely, EWGs, like nitro groups or halogens, increase acidity by stabilizing the negatively charged carboxylate ion through inductive or resonance effects. fiveable.melibretexts.org

In 4-morpholino-3-nitrobenzoic acid, the benzoic acid core is modified by two distinct substituents:

The Nitro Group (–NO₂) : Positioned at the 3- (or meta) position relative to the carboxyl group, the nitro group is a powerful EWG. fiveable.me It significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid by stabilizing the resulting benzoate (B1203000) anion. wikipedia.org

The Morpholino Group : Attached at the 4- (or para) position, the nitrogen atom of the morpholine (B109124) ring can donate electron density to the aromatic ring. This makes it an electron-donating group, which generally decreases the acidity of benzoic acids. libretexts.org

| Compound | pKₐ | Effect of Substituent |

| Benzoic Acid | 4.20 | Reference |

| 4-Nitrobenzoic Acid | 3.44 | Increased acidity (EWG) |

| 3-Nitrobenzoic Acid | 3.47 | Increased acidity (EWG) wikipedia.org |

| 4-Aminobenzoic Acid | 4.92 | Decreased acidity (EDG) |

| Table 2: Acidity of Substituted Benzoic Acids. openstax.org |

The Morpholine Moiety As a Privileged Structure in Chemical Sciences

The morpholine (B109124) ring is a six-membered heterocyclic compound containing both an amine and an ether functional group. biosynce.comsci-hub.se In medicinal and chemical sciences, it is often referred to as a "privileged structure" or "pharmacophore." sci-hub.senih.govnih.gov This designation is due to its frequent appearance in bioactive molecules, including many approved drugs, and its ability to confer advantageous properties. biosynce.comnih.gov

The utility of the morpholine moiety stems from several key characteristics:

Physicochemical Properties : The inclusion of a morpholine ring can improve a molecule's physicochemical profile. For example, it often enhances aqueous solubility and can modulate lipophilicity, which are critical factors for drug absorption and distribution. biosynce.com

Metabolic Stability : Morpholine can be incorporated into lead compounds to improve their metabolic stability, a crucial aspect of drug design. nih.gov

Synthetic Accessibility : As a versatile and readily available building block, the morpholine ring can be easily introduced into molecules through various synthetic methods. nih.gov

Biological Interactions : The nitrogen and oxygen atoms in the morpholine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors, which can enhance binding affinity and potency. biosynce.comnih.gov

The morpholine scaffold is found in compounds developed for a wide range of therapeutic areas, including anticancer, anti-inflammatory, and antiviral agents. nih.govacs.org Its presence in 4-morpholino-3-nitrobenzoic acid makes the compound an interesting starting point for the synthesis of more complex molecules with potential biological relevance.

Contextualization Within Nitroaromatic Carboxylic Acid Chemistry

Rational Design of Synthetic Routes

The rational design of a synthesis for a polysubstituted benzene (B151609) derivative like this compound hinges on a deep understanding of electrophilic and nucleophilic aromatic substitution reactions. The order of introduction of the functional groups is critical to achieving the desired 1,3,4-substitution pattern.

Strategic Functional Group Introduction

The key to synthesizing this compound lies in the directing effects of the substituents. Both the carboxylic acid (-COOH) and the nitro (-NO₂) groups are deactivating and meta-directing, while the morpholino group is strongly activating and ortho-, para-directing. A halogen, such as chlorine or fluorine, is deactivating but ortho-, para-directing.

A common strategy involves starting with a benzene ring that is first substituted with an ortho-, para-director at what will become position 4. This directs the subsequent introduction of the nitro group to the desired ortho position (position 3). A retrosynthetic analysis suggests that a key intermediate would be a 4-substituted-3-nitrobenzoic acid.

One effective strategy begins with a para-substituted toluene (B28343) derivative, such as 4-chlorotoluene (B122035) or 4-bromotoluene. quora.comquora.comresearchgate.net The methyl group can be oxidized to a carboxylic acid at a later stage. The synthesis would proceed as follows:

Halogenation/Starting Material : Begin with a p-substituted toluene like p-chlorotoluene.

Nitration : The nitration of p-chlorotoluene would yield 4-chloro-3-nitrotoluene (B146361). The chloro group directs the incoming nitro group to the ortho position.

Oxidation : The methyl group of 4-chloro-3-nitrotoluene is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄), yielding 4-chloro-3-nitrobenzoic acid. quora.comquora.com

Nucleophilic Aromatic Substitution : The final step involves the substitution of the chlorine atom with morpholine.

Alternatively, one could start with a para-substituted benzoic acid, such as 4-fluorobenzoic acid. prepchem.com Nitration of this precursor yields 3-nitro-4-fluorobenzoic acid directly. prepchem.com This approach avoids the separate oxidation step.

Regioselective Synthesis Approaches

Achieving the correct regiochemistry—the specific placement of substituents on the aromatic ring—is the central challenge. The synthesis of this compound requires a 1,3,4-substitution pattern.

The most effective approach to ensure this regioselectivity is to introduce the nitro group after the position-4 substituent is in place.

Starting with a para-substituted benzoic acid, such as 4-fluorobenzoic acid or 4-chlorobenzoic acid, ensures that the initial substituent is at the correct position. prepchem.comguidechem.com

The subsequent electrophilic nitration reaction is directed by the existing substituent. A halogen at position 4 will direct the incoming electrophile (the nitronium ion, NO₂⁺) to position 3 (ortho to the halogen and meta to the carboxylic acid). quora.comprepchem.com The directing effect of the ortho-, para-directing halogen overrides the meta-directing effect of the carboxylic acid.

This strategy reliably produces the 3-nitro-4-halobenzoic acid intermediate, which is crucial for the final step. quora.comprepchem.com This regiochemical control prevents the formation of unwanted isomers that would be difficult to separate. The development of methods for regioselective synthesis is a continuing area of research, with some modern methods allowing for nitration under non-acidic conditions to improve compatibility with sensitive functional groups. nih.gov

Established and Emerging Reaction Pathways

The primary reaction used to complete the synthesis of this compound is Nucleophilic Aromatic Substitution (SNAr). This reaction is complemented by various methods to form the benzoic acid moiety itself.

Nucleophilic Aromatic Substitution on Nitrobenzoic Acid Precursors

The introduction of the morpholino group is typically accomplished via a Nucleophilic Aromatic Substitution (SNAr) reaction. libretexts.org This reaction is feasible because the benzene ring is "activated" by a strong electron-withdrawing group, in this case, the nitro group, positioned ortho or para to a good leaving group, typically a halogen. libretexts.orgyoutube.comlibretexts.org

The established pathway involves reacting a 4-halo-3-nitrobenzoic acid derivative with morpholine. ichrom.com

Precursor : The most common precursor is 4-chloro-3-nitrobenzoic acid or 4-fluoro-3-nitrobenzoic acid. prepchem.comguidechem.com The fluorine-substituted compound is often more reactive towards nucleophilic substitution than the chlorine-substituted one.

Mechanism : The reaction proceeds via an addition-elimination mechanism. The nucleophile (morpholine) attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The negative charge of this intermediate is delocalized onto the oxygen atoms of the ortho-nitro group, which significantly stabilizes it and lowers the activation energy for the reaction. youtube.com In the second step, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring and yielding the final product. libretexts.org

Conditions : This reaction is often carried out by heating the reactants, sometimes in the presence of a base to neutralize the hydrohalic acid that is formed. guidechem.comichrom.com A similar synthesis, the reaction of 4-chloro-3-nitrobenzoic acid with a 30% aqueous solution of methylamine, is performed at reflux to produce 4-(methylamino)-3-nitrobenzoic acid. guidechem.com

| Precursor | Nucleophile | Conditions | Product | Reference |

| 4-chloro-3-nitrobenzoic acid | Methylamine solution | Heating, reflux | 4-(methylamino)-3-nitrobenzoic acid | guidechem.com |

| 2,4-difluoro-nitrobenzene | Morpholine | Ethanol, Triethylamine, 80 °C | 2-fluoro-4-morpholino-nitrobenzene & 4-fluoro-2-morpholino-nitrobenzene | ichrom.com |

| p-Fluoronitrobenzene | Morpholine | Condensation reaction, 40-130 °C | 4-(4-nitrophenyl)morpholine | google.com |

This table presents data from analogous reactions to illustrate typical conditions for nucleophilic aromatic substitution involving morpholine and nitro-activated aryl halides.

Modifications of Related Benzoic Acid Derivatives

The primary precursors are 4-halo-3-nitrobenzoic acids. The synthesis of these compounds has been well-established. For instance, 3-nitro-4-fluorobenzoic acid can be prepared by the nitration of p-fluoro-benzoic acid using a mixture of nitric acid and concentrated sulfuric acid at low temperatures (0-20 °C). prepchem.com Similarly, 4-chloro-3-nitrobenzoic acid is synthesized by the nitration of 4-chlorobenzoic acid. guidechem.com

Another approach involves the synthesis of related nitrobenzoic acid precursors through multi-step sequences. For example, some complex nitrobenzoic acids are prepared by nitrating a substituted toluene, followed by oxidation of the methyl group with potassium permanganate (KMnO₄). researchgate.net It is also possible to prepare m-nitrobenzoic acid by nitrating methyl benzoate (B1203000) and then hydrolyzing the ester, a method that can offer higher yields and easier purification than the direct nitration of benzoic acid. orgsyn.org

Carboxylic Acid Formation and Interconversion

The carboxylic acid functional group can be incorporated into the molecule at different stages of the synthesis. There are two primary strategies for its formation:

Oxidation of an Alkyl Group : A common and cost-effective method is the oxidation of a methyl group attached to the benzene ring. libretexts.org For example, a synthetic route could start with 4-bromo-toluene or 4-chloro-toluene. quora.comquora.com After nitration to introduce the nitro group at position 3, the methyl group is oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). quora.comquora.com This sequence ensures the carboxylic acid is formed late in the synthesis, which can be advantageous as the -COOH group is deactivating and might hinder earlier electrophilic substitution steps if present.

Hydrolysis of Derivatives : The carboxylic acid can also be generated from its derivatives, such as esters or nitriles. libretexts.org

Ester Hydrolysis : The synthesis may be carried out on an ester of the benzoic acid, for example, methyl 4-chloro-3-nitrobenzoate. Using the ester protects the carboxylic acid and can improve solubility in organic solvents. The final step of the synthesis would then be the hydrolysis of the ester to the carboxylic acid, which can be achieved under either acidic or basic conditions. orgsyn.orglibretexts.org Basic hydrolysis (saponification) initially yields the carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid. orgsyn.orglibretexts.org

Nitrile Hydrolysis : While less common for this specific target, carboxylic acids can also be prepared by the hydrolysis of a benzonitrile (B105546) (Ar-CN) intermediate. This two-step method involves introducing the nitrile group, often via nucleophilic substitution of a halide with a cyanide anion, followed by acid- or base-catalyzed hydrolysis. libretexts.org

Modern Synthetic Techniques and Principles

The contemporary synthesis of specialized chemical compounds like this compound has moved beyond classical methods, embracing advanced methodologies that prioritize efficiency, selectivity, and environmental responsibility. Modern techniques focus on accelerating reaction rates, improving yields, and minimizing waste, reflecting a paradigm shift in chemical manufacturing. These approaches, including microwave-assisted protocols and catalyst-mediated transformations, are increasingly guided by the principles of green chemistry.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful and efficient technique in organic chemistry, offering significant advantages over conventional heating methods. nih.gov By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and improved product purity. arkat-usa.orgbeilstein-journals.org This method of energy transfer directly and efficiently heats the reaction mixture, leading to rapid temperature increases and accelerated reaction rates. nih.gov

In the context of synthesizing this compound, a key reaction is the nucleophilic aromatic substitution of a halogen (typically fluorine) on a nitro-substituted benzoic acid with morpholine. Microwave irradiation can dramatically enhance this process. While conventional heating might require several hours of reflux, a microwave-assisted protocol can often achieve the desired transformation in minutes. arkat-usa.orgbeilstein-journals.org This rapid heating not only saves time and energy but can also minimize the formation of byproducts that may occur during prolonged reaction times. arkat-usa.org The synthesis of various heterocyclic compounds, including quinazolinones and oxazines, has demonstrated the broad applicability and benefits of this technology. arkat-usa.orgbeilstein-journals.orgnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Nucleophilic Aromatic Substitution Data extrapolated from similar heterocyclic syntheses.

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

| Reaction Time | Several hours (e.g., 3-6 hours) | Minutes (e.g., 5-15 minutes) arkat-usa.org |

| Energy Input | High and sustained | Lower and targeted |

| Typical Yield | Moderate to Good | Good to Excellent |

| Solvent Volume | Often requires larger volumes | Can be performed with less solvent arkat-usa.org |

| Byproduct Formation | Higher potential due to long heating | Often reduced, leading to cleaner reactions arkat-usa.org |

Catalyst-Mediated Transformations

Catalysts are fundamental to modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. For the synthesis of this compound, the crucial nucleophilic aromatic substitution step is significantly enhanced by the use of catalysts.

Base catalysts are commonly employed to facilitate this transformation. The reaction typically involves reacting 4-fluoro-3-nitrobenzoic acid or 4-chloro-3-nitrobenzoic acid with morpholine. sigmaaldrich.comprepchem.com A base, such as sodium carbonate or cesium carbonate, plays a critical role by deprotonating the morpholine, thereby increasing its nucleophilicity and promoting its attack on the electron-deficient aromatic ring. arkat-usa.orggoogle.com The choice of catalyst and solvent can have a substantial impact on the reaction's success, influencing both the rate and the final yield. Research into related syntheses highlights the efficacy of bases like Cs2CO3 in facilitating such coupling reactions. arkat-usa.org The use of catalytic amounts of a reagent is inherently superior to using stoichiometric quantities, as it simplifies purification and reduces chemical waste. imist.ma

Table 2: Catalysts in Nucleophilic Aromatic Substitution Reactions

| Catalyst/Reagent | Starting Materials | Role of Catalyst | Typical Outcome |

| Sodium Carbonate (Na₂CO₃) | p-Chloronitrobenzene and Morpholine | Acts as a base to facilitate the condensation reaction. google.com | High yield (98.5%) reported in a related synthesis. google.com |

| Cesium Carbonate (Cs₂CO₃) | 2-Aminophenols, Aldehydes, Phenacyl bromides | Serves as an effective base catalyst in multicomponent reactions. arkat-usa.org | Improved yields and easier work-up. arkat-usa.org |

| Potassium Permanganate (KMnO₄) / TEBA | 4-(4-Nitrophenyl)morpholine | Oxidizing agent with a phase-transfer catalyst (TEBA) for a subsequent oxidation step. google.com | Enables oxidation to form a morpholinone structure. google.com |

Principles of Green Chemistry in Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. acs.org The synthesis of this compound can be significantly improved by applying these principles, which aim to reduce waste, minimize energy consumption, and use safer chemicals. imist.manih.gov

Key green chemistry principles applicable to this synthesis include:

Waste Prevention: Designing syntheses to prevent waste is preferable to treating waste after it has been created. nih.gov One-pot and multicomponent reactions are excellent strategies for achieving this by reducing the number of steps and purification processes. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant byproducts. acs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. imist.ma Catalysts, as discussed previously, increase reaction efficiency and are only needed in small amounts, which minimizes waste. nih.gov

Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be avoided or made innocuous. nih.gov Green synthesis routes often explore the use of water, ethanol, or even solvent-free conditions to replace toxic organic solvents like benzene. imist.ma

Table 3: Application of Green Chemistry Principles to the Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

| 1. Waste Prevention | Utilizing one-pot procedures to combine multiple reaction steps, minimizing separation and purification waste. nih.gov |

| 2. Atom Economy | Choosing addition reactions over substitution or elimination where possible to maximize atom incorporation. acs.org |

| 6. Design for Energy Efficiency | Employing microwave-assisted synthesis to drastically cut reaction times and energy usage. nih.govacs.org |

| 9. Catalysis | Using base catalysts (e.g., Na₂CO₃) instead of stoichiometric reagents to improve efficiency and reduce waste. google.comimist.ma |

| 5. Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water or ethanol. imist.ma |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within the this compound molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the substituted benzene ring and the aliphatic protons of the morpholine ring. The chemical shifts are influenced by the electronic effects of the nitro, carboxylic acid, and morpholino substituents.

The aromatic region is expected to show three protons. The proton positioned between the nitro and carboxylic acid groups would likely appear as a doublet, shifted downfield due to the electron-withdrawing nature of the adjacent functionalities. The other two aromatic protons would also display characteristic splitting patterns, a doublet and a doublet of doublets, with their chemical shifts influenced by the ortho and meta relationships to the substituents.

The morpholine ring protons typically appear as two multiplets in the upfield region of the spectrum. The protons adjacent to the oxygen atom are expected to resonate at a lower field compared to those adjacent to the nitrogen atom due to the deshielding effect of the electronegative oxygen.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.5 - 8.5 | m |

| Morpholine O-CH₂ | ~3.8 | t |

| Morpholine N-CH₂ | ~3.0 | t |

| Carboxylic Acid OH | >10 | s (broad) |

Note: Predicted values are based on the analysis of similar structures. 's' denotes a singlet, 't' a triplet, and 'm' a multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their chemical environment.

The carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, typically appearing above 165 ppm. The aromatic carbons will resonate in the range of 110-150 ppm, with their specific shifts determined by the attached functional groups. The carbon bearing the nitro group and the carbon attached to the morpholino nitrogen will be significantly affected. The two sets of carbons in the morpholine ring will appear in the aliphatic region of the spectrum, with the carbons bonded to oxygen appearing at a lower field than those bonded to nitrogen. scbt.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid C=O | ~167 |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-N | ~150 |

| Aromatic C-H | 115-135 |

| Aromatic C-COOH | ~130 |

| Morpholine O-CH₂ | ~66 |

| Morpholine N-CH₂ | ~50 |

Note: Predicted values are based on the analysis of related nitrobenzoic acid and morpholine-substituted compounds. scbt.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, nitro, and morpholine functional groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which often overlaps with C-H stretching vibrations. The carbonyl (C=O) stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700 cm⁻¹.

The nitro group will exhibit two strong absorption bands: an asymmetric stretching vibration typically between 1500-1560 cm⁻¹ and a symmetric stretching vibration between 1335-1385 cm⁻¹. The C-N stretching vibration of the morpholino group is expected in the 1200-1350 cm⁻¹ region. The C-O-C stretching of the morpholine ether linkage will likely be observed around 1100 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while out-of-plane bending vibrations will appear in the fingerprint region (below 1000 cm⁻¹).

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 |

| Nitro Group | Asymmetric N-O Stretch | 1500-1560 |

| Nitro Group | Symmetric N-O Stretch | 1335-1385 |

| Morpholine | C-O-C Stretch | ~1100 |

| Aromatic | C-H Stretch | >3000 |

Note: Expected wavenumber ranges are based on typical values for these functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₁H₁₂N₂O₅), the molecular weight is 252.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 252. The fragmentation pattern would likely involve the loss of characteristic neutral fragments. For instance, the loss of a hydroxyl radical (•OH, 17 Da) from the carboxylic acid group to give a fragment at m/z 235 is plausible. The loss of a nitro group (NO₂, 46 Da) would result in a peak at m/z 206. Fragmentation of the morpholine ring is also anticipated, with a characteristic peak corresponding to the loss of a C₂H₄O fragment (44 Da). The mass spectrum of the related compound, 4-nitrobenzoic acid, morpholide, shows a molecular ion at m/z 236 and significant fragmentation, providing clues to the expected fragmentation of the target molecule. bond.edu.au

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The wavelength of maximum absorption (λ_max) provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the aromatic ring and n → π* transitions associated with the nitro and carbonyl groups. Due to the extended conjugation involving the benzene ring, the nitro group, the morpholino group, and the carboxylic acid group, the λ_max values are likely to be in the UV region. For comparison, 3-nitrobenzoic acid exhibits maximum absorption at 215 nm and 255 nm. The presence of the electron-donating morpholino group in conjugation with the electron-withdrawing nitro and carboxyl groups may lead to a red shift (shift to longer wavelengths) of the absorption maxima compared to simpler nitrobenzoic acids.

X-ray Diffraction Studies for Solid-State Structure Elucidation

The determination of the three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the physical and chemical properties of a compound. X-ray diffraction techniques are the gold standard for elucidating such structural details. This section would typically present a detailed analysis of the solid-state structure of this compound based on single crystal and powder X-ray diffraction data.

Single Crystal X-ray Diffraction (SCXRD)

Single crystal X-ray diffraction provides precise information about the crystal structure, including unit cell dimensions, space group, atomic coordinates, and details of intermolecular interactions. This technique allows for the unambiguous determination of the molecular geometry, conformation, and packing in the crystalline lattice.

However, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific single crystal X-ray diffraction data for this compound. Therefore, detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and key bond lengths and angles for this specific compound cannot be provided at this time.

For illustrative purposes, a typical data table for SCXRD results would be presented as follows:

| Crystallographic Parameter | Value |

| Chemical Formula | C₁₁H₁₂N₂O₅ |

| Formula Weight | 252.23 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| Absorption Coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

No specific experimental data for this compound was found in the public domain.

Powder X-ray Diffraction (PXRD) and Polymorphism Characterization

Powder X-ray diffraction is a powerful technique for identifying crystalline phases and can be used to characterize the polymorphism of a compound. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact its physical properties, such as solubility, melting point, and stability.

Similar to the single crystal data, no specific powder X-ray diffraction patterns or studies on the polymorphism of this compound were found in the available scientific literature. Such a study would involve analyzing the PXRD patterns of the compound prepared under different crystallization conditions to identify any potential polymorphic forms. The resulting data would be crucial for understanding the solid-state diversity of this molecule.

A representative PXRD data table would typically include a list of diffraction peaks, showing the scattering angle (2θ) and the corresponding d-spacing.

| **2θ (°) ** | d-spacing (Å) | Relative Intensity (%) |

| Data not available | Data not available | Data not available |

No specific experimental data for this compound was found in the public domain.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies

Quantum chemical methods are at the forefront of the theoretical investigation of 4-Morpholino-3-nitrobenzoic acid, providing fundamental insights into its properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a 6-311G basis set, are employed to determine its optimized molecular geometry and electronic characteristics. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. researchgate.net

The geometry of the benzoic acid group is expected to be nearly planar, with the carboxyl group's C-O bond lengths falling within typical ranges of 1.22 to 1.36 Å. researchgate.net The presence of substituents on the benzene (B151609) ring, such as the morpholino and nitro groups, can cause slight distortions from a perfect planar structure. researchgate.net For instance, the substitution of a nitro group, which is an electron-withdrawing group, can reduce the electron density at the ring's carbon atom and influence the bond angles. researchgate.netresearchgate.net

Table 1: Representative Geometric Parameters from DFT Calculations for Substituted Benzoic Acids

| Parameter | Typical Value Range | Description |

|---|---|---|

| C-C (Aromatic) | 1.35 - 1.46 Å nih.gov | Bond lengths within the benzene ring. |

| C-N (Nitro) | ~1.47 Å researchgate.net | Bond length between the benzene ring and the nitro group. |

| N-O (Nitro) | ~1.23 Å researchgate.net | Bond lengths within the nitro group. |

| C=O (Carboxyl) | ~1.22 Å researchgate.net | Double bond length in the carboxylic acid group. |

| C-O (Carboxyl) | ~1.36 Å researchgate.net | Single bond length in the carboxylic acid group. |

| C-N (Morpholine) | ~1.36 Å | Bond length between the benzene ring and the morpholine (B109124) nitrogen. |

Note: These values are representative and based on studies of similar substituted nitrobenzoic acids. Precise values for this compound would require specific calculation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. A smaller gap indicates that the molecule can be more easily excited, suggesting higher chemical reactivity and lower stability. researchgate.net For a related morpholino-containing compound, the HOMO-LUMO energy gap was calculated to be 3.1896 eV. researchgate.net This value suggests the molecule is relatively reactive. researchgate.net The analysis of FMOs helps to predict how the molecule will interact with other species in chemical reactions. libretexts.org

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. wolfram.comresearchgate.net It is used to predict how a molecule will interact with other molecules, particularly in biological systems, and to identify sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map is colored to show different electrostatic potential values: red indicates electron-rich regions (negative potential), blue indicates electron-poor regions (positive potential), and green indicates neutral regions. wolfram.comresearchgate.net

For this compound, the MEP map would be expected to show significant regions of negative potential (red) around the oxygen atoms of the nitro and carboxylic acid groups, as these are highly electronegative. These areas are susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of the carboxylic acid and the morpholine ring would likely show positive potential (blue), indicating sites for nucleophilic attack. researchgate.net

Global and local chemical reactivity descriptors are quantitative measures derived from DFT calculations that help to understand a molecule's reactivity and stability. researchgate.netdergipark.org.tr These descriptors are calculated using the energies of the HOMO and LUMO. researchgate.net

Global Reactivity Descriptors:

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft. dergipark.org.tr

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule will undergo a chemical reaction.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. dergipark.org.tr

These parameters provide a quantitative framework for comparing the reactivity of different molecules. arxiv.org

Table 2: Global Chemical Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. dergipark.org.tr |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. dergipark.org.tr |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. dergipark.org.tr |

Source: Based on principles described in various DFT studies. researchgate.netdergipark.org.tr

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. nih.govmdpi.com These simulations are instrumental in drug discovery for evaluating the potential of a compound to bind to a specific biological target. researchgate.netresearchgate.net

In a typical docking study, the 3D structure of the ligand is placed into the binding site of the protein, and various conformations are explored to find the one with the most favorable binding energy. nih.gov For example, a study on 4-Acetamido-3-nitrobenzoic acid used molecular docking to explore its potential as an antiviral agent. researchgate.net Similarly, docking simulations for this compound could be performed against various protein targets to predict its potential biological activities. The results would provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.gov

Topological Analysis of Electron Density

Topological analysis of the electron density provides a deeper understanding of the chemical bonding and non-covalent interactions within a molecule. nih.govresearchgate.net Methods such as the Atoms in Molecules (AIM) theory, Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are used for this purpose. nih.gov

Atoms in Molecules (AIM): Defines atoms and the bonds between them based on the topology of the electron density.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These functions reveal regions of high electron localization, which correspond to chemical bonds and lone pairs of electrons. nih.gov

Reduced Density Gradient (RDG): This method is particularly useful for visualizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds. nih.gov

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in molecular systems. wikipedia.org This technique is based on the relationship between the electron density (ρ) and its gradient (∇ρ). wikipedia.org The RDG is a dimensionless quantity that highlights regions of space where the electron density is low and slowly changing, which are characteristic of non-covalent interactions such as hydrogen bonds, van der Waals forces, and steric clashes. wikipedia.org

The analysis generates 3D plots where isosurfaces of the RDG are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. This coloring scheme helps to distinguish between different types of interactions:

Blue or Green: Indicates strong attractive interactions, such as hydrogen bonds.

Green or Yellow: Represents weaker van der Waals interactions.

Red: Signifies repulsive interactions, or steric clashes. wikipedia.org

A study on different, but related, nitroimino compounds utilized RDG analysis to understand their stability. researchgate.net The analysis, performed at the B3LYP/6-311++G(d,p) level of theory, revealed that a higher number of non-covalent interactions and fewer steric effects contributed to greater thermal stability. researchgate.net This highlights the utility of RDG analysis in assessing molecular stability based on intramolecular and intermolecular forces.

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a theoretical tool that provides a measure of the localization of electrons in a molecule. It is a powerful method for visualizing chemical bonds and lone pairs, offering a chemically intuitive picture of electron distribution. jussieu.fr The ELF is a scalar function that ranges from 0 to 1, where high values (close to 1) indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs. jussieu.fr

ELF analysis allows for the identification of:

Core electrons: Regions of high localization around atomic nuclei.

Covalent bonds: Areas of high localization between atoms.

Lone pairs: Regions of high localization on heteroatoms.

In the case of this compound, an ELF analysis would be expected to show high localization in the C-C, C-H, C-N, C-O, N-O, and O-H bonds. Furthermore, distinct basins of high localization would be anticipated corresponding to the lone pairs on the oxygen and nitrogen atoms of the morpholine, nitro, and carboxylic acid groups. The visualization of these features provides a clear depiction of the molecule's electronic structure.

Localized Orbital Locator (LOL) Analysis

The Localized Orbital Locator (LOL) is another method used to visualize and analyze the extent of electron localization in a molecule. Similar to ELF, LOL provides a clear representation of chemical bonding and lone pairs. Localized molecular orbitals are concentrated in specific spatial regions of a molecule, such as a particular bond or a lone pair on an atom. wikipedia.org These can be derived from the standard delocalized molecular orbitals through a unitary transformation. wikipedia.org

Different localization schemes, such as Boys or Pipek-Mezey, can be used to generate localized orbitals that correspond to intuitive chemical concepts like sigma (σ) and pi (π) bonds, and lone pairs. wikipedia.org For this compound, a LOL analysis would complement the ELF results by providing a different but related perspective on the localization of electrons in the various bonds and lone pair regions. This can be particularly useful for understanding the electronic nature of the aromatic ring and the substituent groups.

Mechanistic Insights from Computational Studies

Computational studies can provide valuable mechanistic insights into the reactivity and stability of molecules. While specific mechanistic studies on this compound were not found in the provided search results, the computational methods discussed above can be used to infer its chemical behavior.

For example, the calculation of bond dissociation energies (BDEs) can help to predict the weakest bonds in the molecule and thus potential decomposition pathways. A computational study on related energetic materials calculated the BDE for various bonds to understand the initial steps of decomposition during combustion. researchgate.net Similarly, for this compound, one could computationally investigate the strength of the C-N bond connecting the nitro group, the bonds within the morpholine ring, and the O-H bond of the carboxylic acid to understand its thermal stability and potential reactivity.

Crystallography and Solid State Chemistry of 4 Morpholino 3 Nitrobenzoic Acid and Its Derivatives

Crystal Structure Determination and Crystallographic Parameters

The determination of the three-dimensional arrangement of atoms in the crystalline state is fundamental to understanding the properties of a compound. For the derivatives of 4-morpholino-3-nitrobenzoic acid, single-crystal X-ray diffraction is the definitive method for elucidating their molecular structure and packing.

A notable example is the derivative 4-tert-Butylamino-3-nitrobenzoic acid. Its crystal structure was determined, revealing a monoclinic system with the space group C2/m. researchgate.net The unit cell parameters for this compound at a temperature of 100 K are detailed in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄N₂O₄ |

| Molecular Weight | 238.24 |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 20.8125 (15) |

| b (Å) | 6.7412 (5) |

| c (Å) | 8.0793 (5) |

| β (°) | 90.863 (6) |

| Volume (ų) | 1133.41 (14) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα |

Similarly, the crystal structures of other related nitrobenzoic acid derivatives have been characterized. For instance, 4-nitro-2-(trifluoromethyl)benzoic acid crystallizes in the orthorhombic space group Pccn, while 4-nitro-3-(trifluoromethyl)benzoic acid has also been structurally elucidated. researchgate.net The analysis of these structures provides valuable insights into how different substituents influence the crystal packing and intermolecular interactions.

Analysis of Crystal Packing and Supramolecular Arrangements

In the case of 4-tert-Butylamino-3-nitrobenzoic acid, the molecules are linked to form dimers through O—H⋯O hydrogen bonds. researchgate.net These dimers then propagate along a specific crystallographic axis, creating a well-defined chain. Further C—H⋯O contacts connect adjacent dimers, extending the structure into a three-dimensional network. researchgate.net This hierarchical assembly of molecules is a common feature in the solid-state structures of benzoic acid derivatives.

The study of different nitro-substituted chalcones, which share some structural motifs with the compounds of interest, also reveals the significant impact of the nitro group's position on molecular coplanarity and crystal packing. mdpi.com For some of these chalcones, π-π stacking interactions are the dominant forces in the crystal packing, while for others, weak intermolecular C—H⋯O interactions play a more crucial role. mdpi.com

Intermolecular Interactions and Hydrogen Bonding Networks

Hydrogen bonds are among the most critical intermolecular interactions that direct the assembly of molecules in the solid state. In derivatives of this compound, the carboxylic acid group is a potent hydrogen bond donor, while the nitro group and the oxygen and nitrogen atoms of the morpholine (B109124) ring can act as acceptors.

The crystal structure of 4-tert-Butylamino-3-nitrobenzoic acid showcases a classic example of hydrogen bonding in benzoic acid derivatives, where O—H⋯O hydrogen bonds lead to the formation of centrosymmetric dimers with an R2²(8) graph-set motif. researchgate.net Additionally, an intramolecular N—H⋯O hydrogen bond is observed, which contributes to the stability of the molecular conformation. researchgate.net

In related systems, such as cocrystals involving morpholine or piperazine (B1678402) moieties, I···O(morpholine) and I···N(terminal) halogen bonds are observed, highlighting the acceptor capabilities of these functional groups. acs.org The study of o-nitrobenzoic acid suggests that while intramolecular hydrogen bonding between the nitro and carboxylic acid groups might be anticipated, intermolecular hydrogen bonding to form dimers is often more favorable in the solid state. quora.com

Polymorphism and Crystallization Process Control

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties. The study of polymorphism in nitrobenzoic acid derivatives provides insights into how crystallization conditions can be manipulated to obtain a desired crystal form.

For example, p-nitrobenzoic acid (pNBA) is known to exist in at least two polymorphic forms, I and II, which are enantiotropically related with a transition temperature of 51 °C. rsc.org Form I is the stable form at lower temperatures. rsc.org The crystallization process of systems involving 4-nitrobenzoic acid has been shown to be influenced by the specific polymorph of the starting material used. rsc.orgresearchgate.net This demonstrates that controlling the crystallization pathway is key to obtaining specific polymorphic outcomes. Studies on other organic molecules have also shown that the choice of solvent and the rate of crystallization can lead to the formation of different polymorphs. nih.gov

Halogen Bonding and Other Non-Covalent Interactions in Solid-State Architectures

Halogen bonding is a highly directional non-covalent interaction between a halogen atom acting as a Lewis acid and a Lewis base. This interaction has been increasingly utilized in crystal engineering to design and construct novel supramolecular architectures.

In derivatives of nitrobenzoic acids, the introduction of a halogen substituent can lead to the formation of halogen bonds that significantly influence the crystal packing. For instance, in the crystal structures of trihalogenated nitrobenzene (B124822) derivatives, intermolecular Brδ+⋯Brδ− and Brδ+⋯Iδ− halogen bonds have been observed. nih.gov The substitution of one halogen for another can reorganize the entire network of halogen contacts. nih.gov

In other related systems, such as 3-nitrobenzaldehyde-derived dichlorodiazadienes, C−Cl···O intermolecular halogen bonds have been identified, with distances shorter than the sum of the van der Waals radii, indicating a significant interaction. arkat-usa.org Furthermore, Br···π and Cl···π types of halogen bonds can also contribute to the stability of the crystal structures. arkat-usa.org These findings underscore the importance of considering a wide range of non-covalent interactions, including the less common ones, to fully understand and predict the solid-state structures of this compound and its derivatives.

Chemical Reactivity and Mechanistic Studies of 4 Morpholino 3 Nitrobenzoic Acid

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides a deeper understanding of the factors that control the rate and extent of chemical transformations involving 4-Morpholino-3-nitrobenzoic Acid.

The kinetics of the reduction of 4-nitrobenzoic acid have been studied using rhodium(I) complexes as catalysts. researchgate.net These studies reveal that the rate of production of 4-aminobenzoic acid is dependent on the nature of the amine ligand coordinated to the rhodium center. researchgate.net

Thermodynamic properties, such as enthalpy of formation, sublimation, and fusion, have been critically evaluated for related compounds like halobenzoic acids through a combination of experimental data and computational chemistry. nist.gov For instance, the pKa of 3-nitrobenzoic acid is 3.47, making it about ten times more acidic than benzoic acid due to the electron-withdrawing nitro group which stabilizes the conjugate base. chemicalbook.com This increased acidity is a key thermodynamic factor influencing its reactivity.

Forced degradation studies on similar compounds, such as 4-bromomethyl-3-nitrobenzoic acid, have shown lability under acidic and alkaline conditions, leading to the formation of degradation products. researchgate.net Such studies are crucial for understanding the stability and reactivity of the molecule under various conditions.

Advanced Derivatization Strategies

Derivatization is a chemical modification process used to enhance the properties of a compound for analysis, such as improving its detectability in techniques like high-performance liquid chromatography (HPLC). researchgate.net

Reagent-Based Derivatization for Enhanced Detection

For carboxylic acids, derivatization is often employed to improve their chromatographic behavior and detection sensitivity, especially in mass spectrometry (MS). nih.govnih.gov One strategy involves coupling the carboxylic acid with an amine-containing reagent using a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). nih.gov

A notable derivatization reagent is 4-bromo-N-methylbenzylamine (4-BNMA). nih.govnih.gov This reagent is advantageous because:

It has a secondary amine, which helps to prevent unwanted side reactions. nih.gov

The incorporated bromine atom provides a characteristic isotopic pattern that aids in the identification of the derivatized species in mass spectrometry. nih.govnih.gov

The phenyl group enhances retention in reversed-phase chromatography. nih.gov

This derivatization strategy has been successfully applied to the analysis of various biologically important carboxylic acids, enabling their detection at low concentrations. nih.govnih.gov

Another approach for enhancing detection involves the use of fluorogenic derivatization reagents. For example, after the reduction of a nitro group to an amine, the resulting amino group can be selectively derivatized. nih.gov This can be particularly useful in proteomics for the quantitative analysis of post-translationally modified proteins. nih.gov

The table below summarizes some derivatization reagents and their applications.

| Derivatization Reagent | Target Functional Group | Purpose | Reference(s) |

| 4-Bromo-N-methylbenzylamine (4-BNMA) | Carboxylic Acid | Enhanced LC-MS/MS detection | nih.govnih.gov |

| Benzylamine derivatives | Amino (from reduced Nitro) / Dihydroxyphenylalanine | Fluorogenic detection, affinity enrichment | nih.gov |

| 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Carbonyl | Enhanced UV detection | greyhoundchrom.com |

| Pentafluorobenzyl bromide (PFB-Br) | Carboxylic Acid | GC-MS analysis | mdpi.com |

Advanced Applications and Research Potential of 4 Morpholino 3 Nitrobenzoic Acid

Building Block in Complex Organic Synthesis

The strategic placement of the morpholino, nitro, and carboxylic acid groups makes 4-Morpholino-3-nitrobenzoic acid a valuable building block in complex organic synthesis. The presence of both electron-donating (morpholino) and electron-withdrawing (nitro and carboxylic acid) groups on the benzene (B151609) ring activates it for a variety of chemical transformations.

The morpholine (B109124) group, a secondary amine, can participate in a range of coupling reactions, while the nitro group can be readily reduced to an amine, which can then be further functionalized. This allows for the sequential and controlled introduction of different substituents, a key aspect in the synthesis of complex target molecules. The carboxylic acid group provides a handle for amide bond formation, esterification, or conversion to other functional groups.

Research on related substituted nitrobenzoic acids has demonstrated their utility in multi-step synthetic pathways. For instance, various nitrobenzoic acid precursors have been synthesized and utilized in the creation of complex molecules. researchgate.net The principles applied in these syntheses, such as the strategic use of functional groups to direct reactions, are directly applicable to this compound. The compound serves as a trifunctional scaffold, where each component can be selectively addressed to build molecular complexity.

Precursor for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound is a promising precursor for their synthesis. nih.govnih.gov The existing functionalities on the molecule can be used to construct a variety of heterocyclic rings.

For example, the reduction of the nitro group to an amine creates an ortho-amino-substituted morpholino benzoic acid. This intermediate is primed for cyclization reactions to form heterocycles. The newly formed amine can react with the adjacent carboxylic acid (or a derivative) to form a seven-membered ring, or with an external reagent to build other heterocyclic systems. The synthesis of (3-Aminophenyl)(morpholino)methanone derivatives highlights the role of morpholine-containing structures as key intermediates in the preparation of pharmaceutically active compounds. researchgate.net The general utility of substituted benzoic acids as precursors in the synthesis of diverse heterocyclic molecules through multicomponent reactions is well-established. nih.gov

Scaffold in Materials Science and Functional Molecule Design

In materials science, the design of functional molecules with specific properties is paramount. This compound offers a rigid aromatic scaffold that can be incorporated into larger molecular architectures to create novel materials. The combination of the rigid benzoic acid core with the flexible morpholine group and the polar nitro group can impart unique characteristics to polymers and other materials.

Research into related compounds like 4-Amino-3-nitrobenzoic acid has shown its potential for developing polymeric materials with enhanced thermal stability and mechanical strength, which are desirable for applications in coatings and adhesives. nbinno.com The morpholino group can enhance solubility and influence the solid-state packing of molecules, while the nitro group can be used to tune the electronic properties of the material. This makes this compound and its derivatives attractive candidates for the design of functional polymers, organic light-emitting diodes (OLEDs), and other advanced materials.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological processes. The structure of this compound makes it an excellent candidate for the development of such probes.

A key application of this compound is in the design of photocleavable linkers. The ortho-nitrobenzyl group is a well-known photolabile protecting group that can be cleaved with UV light. nih.govresearchgate.net this compound possesses this ortho-nitrobenzyl-like arrangement, where the morpholino group is attached to the carbon adjacent to the nitro-substituted aromatic ring.

Upon irradiation with UV light, a photochemical rearrangement is expected to occur, leading to the cleavage of the molecule at a specific bond. nih.govresearchgate.net This property is highly valuable for creating "caged" compounds, where a biologically active molecule is rendered inactive by attachment to the photocleavable linker. The active molecule can then be released at a specific time and location within a biological system by exposure to light. google.com This approach allows for precise temporal and spatial control over biological processes. The design and synthesis of an o-nitrobenzyl-based photolabile linker with amine and carboxyl groups for use with oligonucleotides has been detailed, showcasing the utility of this chemical motif. nih.govresearchgate.net

The study of interactions between proteins and nucleic acids (DNA or RNA) is fundamental to understanding many cellular processes. nih.govfortislife.com Photocleavable linkers derived from this compound can be incorporated into oligonucleotides or proteins to create photo-responsive probes for studying these interactions.

For example, a photocleavable linker can be used to tether a molecule to a DNA or RNA strand. google.com The complex can be introduced into a biological system, and upon light activation, the tethered molecule is released, allowing for the study of its interaction with nearby proteins. This approach can be combined with techniques like Chromatin Immunoprecipitation (ChIP) or Electrophoretic Mobility Shift Assays (EMSA) to identify and characterize protein-DNA binding events with high precision. nih.govfortislife.com

Derivatives of 3-nitrobenzoic acid have shown potential in modulating cellular processes. A closely related compound, 4-methyl-3-nitrobenzoic acid, has been identified as a potent inhibitor of cancer cell migration. nih.govnih.gov Studies have shown that this compound can inhibit the chemotaxis of non-small cell lung cancer cells and prevent breast cancer metastasis in animal models. nih.govnih.gov

Given the structural similarity, this compound and its derivatives are promising candidates for the development of new therapeutics that target cell migration and metastasis. The morpholine group can improve the pharmacokinetic properties of the molecule, potentially leading to enhanced efficacy. Further research in this area could lead to the discovery of novel anti-cancer agents.

Research on Supramolecular Chemistry and Self-Assembly of this compound Remains Undisclosed

Despite a comprehensive search of available scientific literature, detailed research findings on the specific applications of this compound in supramolecular chemistry and self-assembly are not publicly available. Consequently, a detailed analysis of its role in forming complex, non-covalent structures and its potential in the design of functional supramolecular architectures cannot be provided at this time.

The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. These molecular components are held together by non-covalent intermolecular forces, such as hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, pi-pi interactions, and electrostatic effects. Self-assembly is a key process in this field, where molecules spontaneously associate under thermodynamic equilibrium to form ordered and stable structures.

For a molecule like this compound, its structural features—a carboxylic acid group, a nitro group, and a morpholino group attached to a benzene ring—suggest a theoretical potential for engaging in various non-covalent interactions. The carboxylic acid group is a classic hydrogen bond donor and acceptor. The nitro group can act as a hydrogen bond acceptor, and the morpholino moiety contains both an ether oxygen and a tertiary amine nitrogen that could also participate in hydrogen bonding. The aromatic ring itself could be involved in pi-pi stacking interactions.

Given the absence of published studies on the crystal structure or self-assembly properties of this compound, no data tables or detailed research findings can be presented. The scientific community has not yet reported on the advanced applications and research potential of this specific compound within the realm of supramolecular chemistry and self-assembly.

Q & A

Q. Table 1. Comparative Reactivity of Nitrobenzoic Acid Derivatives

| Compound | Nitro Position | LogP | Melting Point (°C) |

|---|---|---|---|

| This compound | 3 | 1.8 | 247–251 (decomposes) |

| 4-Chloro-3-nitrobenzoic Acid | 3 | 2.3 | 185–187 |

| 4-Acetamido-3-nitrobenzoic Acid | 3 | 1.5 | 215–217 |

Q. Table 2. Recommended DFT Parameters for Computational Studies

| Method | Basis Set | Solvent Model | Application |

|---|---|---|---|

| B3LYP | 6-31G(d) | PCM (Water) | Ground-state geometry |

| M06-2X | 6-311++G(d,p) | SMD (DMSO) | Reaction mechanisms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.